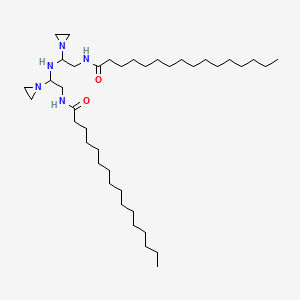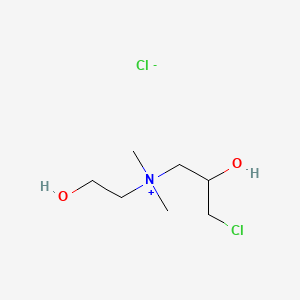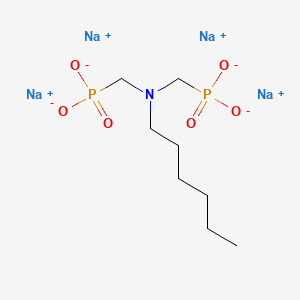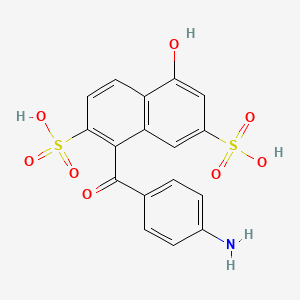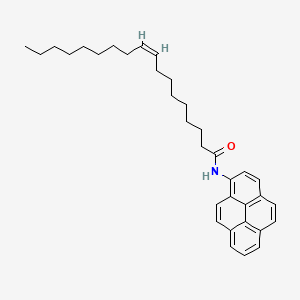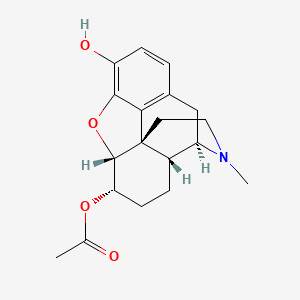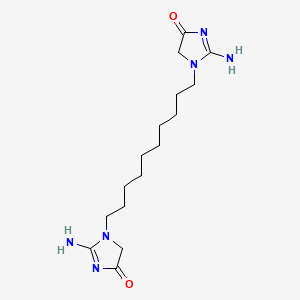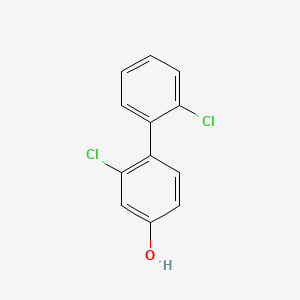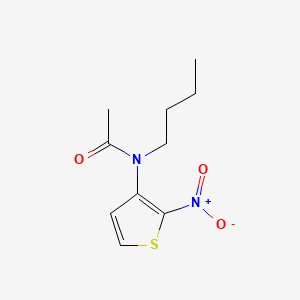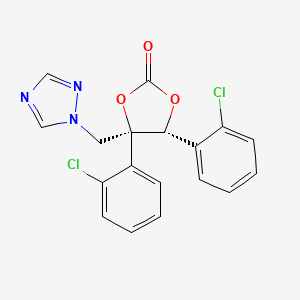
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. Common starting materials might include chlorophenyl derivatives and triazole compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituents involved, often requiring specific catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for designing new materials or catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.
Medicine
Medicinal applications might include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, possibly as an antifungal or anticancer agent.
Industry
In industry, this compound could be used in the production of polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets like enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the dioxolane ring might influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane rings but different substituents.
Triazole-containing compounds: Molecules with triazole rings that exhibit similar bioactivity.
Uniqueness
What sets 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- apart is its specific combination of functional groups and stereochemistry. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
107659-74-5 |
|---|---|
分子式 |
C18H13Cl2N3O3 |
分子量 |
390.2 g/mol |
IUPAC名 |
(4S,5R)-4,5-bis(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-7-3-1-5-12(14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-6-2-4-8-15(13)20/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChIキー |
BXYIZXJCUAYVBX-SJLPKXTDSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


